molecular formula C14H13FN2S B3943522 1-Benzyl-3-(2-fluorophenyl)thiourea

1-Benzyl-3-(2-fluorophenyl)thiourea

Cat. No.: B3943522
M. Wt: 260.33 g/mol
InChI Key: OXKDJKJWFSTETA-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-fluorophenyl)thiourea is a thiourea derivative characterized by a benzyl group attached to one nitrogen atom and a 2-fluorophenyl group to the other. Thioureas are sulfur-containing compounds with the general structure R¹NHC(S)NR²R³, where substituents R¹–R³ influence their chemical, physical, and biological properties. The 2-fluorophenyl moiety introduces electron-withdrawing effects due to the fluorine atom, which can enhance stability and influence intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

1-benzyl-3-(2-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2S/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKDJKJWFSTETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-Benzyl-3-(2-fluorophenyl)thiourea typically involves the reaction of 2-fluoroaniline with benzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(2-fluorophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

2-Fluorophenyl vs. 4-Fluorobenzyl-Indolin (Compound 56)

1-Benzyl-3-(1-(4-fluorobenzyl)indolin-5-yl)thiourea (56) features a bulkier indolin-fluorobenzyl group instead of the 2-fluorophenyl substituent. This structural difference increases steric hindrance and may reduce solubility compared to the target compound. The synthesis yield for 56 was 58% via a nucleophilic substitution reaction, with a chromatographic retention factor (Rf) of 0.47 in hexane/ethyl acetate (7:3) .

2-Fluorophenyl vs. Phenethyl (1-Benzyl-3-phenethyl-2-thiourea)

Replacing the 2-fluorophenyl group with a phenethyl chain (C₆H₅CH₂CH₂) introduces flexibility and electron-donating properties. The molecular weight increases slightly (270.39 g/mol vs.

2-Fluorophenyl vs. 2,4-Difluorophenyl (1-Benzoyl-3-(2,4-difluorophenyl)thiourea)

The addition of a second fluorine atom (2,4-difluorophenyl) enhances electronegativity, which could improve receptor binding in biological systems but may also increase toxicity. Safety data for the difluorinated analogue highlight its classification as hazardous under GHS guidelines, though specific toxicity comparisons are unavailable .

Electronic and Spectral Comparisons

NMR Shifts

  • 1-Benzyl-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)thiourea: NH protons appear as broad singlets at δ 8.39 and 9.47 ppm in DMSO-d₆, reflecting strong hydrogen bonding. The 2-fluorophenyl group in the target compound would likely deshield nearby protons due to fluorine’s inductive effect .
  • 1-Benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea : The NH proton resonates at δ 11.49 ppm due to intramolecular hydrogen bonding with the thiazole sulfur. In contrast, the 2-fluorophenyl group may engage in weaker intermolecular interactions .

DFT and Computational Studies

For 1-Benzyl-3-(2-furoyl)thiourea , DFT calculations (B3LYP) revealed planar geometries and intramolecular hydrogen bonding. The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, comparable to fluorophenyl derivatives .

Antimicrobial Activity

Amino acid-functionalized thioureas (e.g., M1 and M2) exhibit enhanced anti-amoebic activity due to hydrophilic moieties improving cell membrane penetration. The 2-fluorophenyl group’s hydrophobicity may similarly enhance activity against pathogens like Acanthamoeba .

Coordination Chemistry

Thioureas with electron-withdrawing groups (e.g., 2-fluorophenyl) are stronger ligands for transition metals. For example, benzoylthioureas form stable complexes via S and N donor atoms, a property likely shared by the target compound .

Data Tables

Table 1: Structural and Physical Properties of Selected Thioureas

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent R² Yield (%) Rf Value Key Spectral Data (¹H NMR)
1-Benzyl-3-(2-fluorophenyl)thiourea C₁₄H₁₂FN₂S 271.32 2-fluorophenyl N/A N/A N/A
1-Benzyl-3-(1-(4-fluorobenzyl)indolin-5-yl)thiourea (56) C₂₁H₂₅FN₂O₂S 388.50 4-fluorobenzyl-indolin 58 0.47 ESI-MS: m/z 389.1687 [M+H]⁺
1-Benzyl-3-phenethyl-2-thiourea C₁₆H₁₈N₂S 270.39 phenethyl N/A N/A N/A
1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea C₁₄H₁₀FN₃O₃S 343.32 2-hydroxy-4-nitrophenyl N/A N/A N/A

Table 2: Substituent Effects on Reactivity and Bioactivity

Substituent Type Electronic Effect Example Compound Key Property
2-Fluorophenyl Electron-withdrawing This compound Enhanced metal coordination
Phenethyl Electron-donating 1-Benzyl-3-phenethyl-2-thiourea Increased flexibility
2,4-Difluorophenyl Strongly electron-withdrawing 1-Benzoyl-3-(2,4-difluorophenyl)thiourea Higher electronegativity, potential toxicity
3-Cyano-1-methylpyrazolyl Electron-withdrawing 1-Benzyl-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)thiourea Strong NH hydrogen bonding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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